

# Raf265: A Comprehensive Technical Guide to its Target Profile and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Raf265   |           |  |  |  |
| Cat. No.:            | B1314548 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor targeting key kinases involved in cancer cell proliferation and angiogenesis. Primarily recognized as a pan-Raf inhibitor, it demonstrates significant activity against B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant. Additionally, Raf265 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This dual-targeting mechanism positions Raf265 as a compelling agent in oncology, particularly in tumors driven by the Ras/Raf/MEK/ERK signaling pathway and those reliant on neovascularization. This in-depth technical guide provides a comprehensive overview of the Raf265 target profile, its binding site interactions, and detailed experimental protocols for its characterization.

## **Target Profile and Kinase Selectivity**

**Raf265** exhibits a multi-targeted profile, with high potency against Raf family kinases and VEGFR2. Its broader selectivity has been characterized across the kinome, revealing a profile that includes other receptor tyrosine kinases.

### **Primary Targets: Raf Kinases and VEGFR2**



The primary targets of **Raf265** are the serine/threonine kinases of the Raf family and the receptor tyrosine kinase VEGFR2. Inhibition of these targets disrupts two critical pathways in cancer progression: the MAPK signaling cascade and tumor-induced angiogenesis.[1][2]

### **Quantitative Kinase Inhibition Profile**

The inhibitory activity of **Raf265** has been quantified against a panel of kinases using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Target Kinase     | Assay Type  | IC50 / EC50 (nM) | Reference |
|-------------------|-------------|------------------|-----------|
| B-Raf (wild-type) | Biochemical | 3 - 60           | [3]       |
| B-Raf (V600E)     | Biochemical | 3 - 60           | [3]       |
| C-Raf             | Biochemical | 3 - 60           | [3]       |
| VEGFR2            | Biochemical | 30 (EC50)        | [3]       |
| PDGFRβ            | Biochemical | <100             | [4]       |
| c-Kit             | Biochemical | <100             | [4]       |
| Src               | Biochemical | >10,000          | [2]       |
| LCK               | Biochemical | >6,000           | [2]       |
| FYN               | Biochemical | >10,000          | [2]       |

### **Cellular Activity Profile**

The anti-proliferative activity of **Raf265** has been evaluated in various cancer cell lines, demonstrating preferential activity in those with B-Raf mutations.



| Cell Line | Cancer Type          | B-Raf Status | IC50 (μM) | Reference |
|-----------|----------------------|--------------|-----------|-----------|
| HT29      | Colorectal<br>Cancer | V600E        | 5 - 10    | [3]       |
| MDAMB231  | Breast Cancer        | Wild-type    | 5 - 10    | [3]       |
| A375M     | Melanoma             | V600E        | 0.14      | [1]       |
| SK-MEL-28 | Melanoma             | V600E        | 0.14      | [1]       |
| MALME-3M  | Melanoma             | V600E        | 0.14      | [1]       |

## **Binding Sites and Mechanism of Action**

The mechanism of **Raf265** involves direct binding to the ATP-binding pocket of its target kinases, leading to the inhibition of their catalytic activity.

### **Raf Kinase Binding**

Crystallographic studies of **Raf265** in complex with the wild-type B-Raf kinase domain (PDB ID: 5CT7) reveal a Type II binding mode.[2][5] This means that **Raf265** binds to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped out of its canonical position.[2] This mode of inhibition is distinct from Type I inhibitors that bind to the active "DFG-in" conformation.

Key interactions observed in the co-crystal structure include:

- Hinge Region: The imidazole moiety of Raf265 forms hydrogen bonds with the backbone of Cys532 in the hinge region of B-Raf.[2]
- Hydrophobic Pockets: The trifluoromethylphenyl and benzimidazole groups occupy hydrophobic pockets within the kinase domain, contributing to the high-affinity binding.[2]

#### **Downstream Signaling Inhibition**

By inhibiting Raf kinases, **Raf265** effectively blocks the phosphorylation of their downstream substrates, MEK1 and MEK2.[3] This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of the entire MAPK signaling cascade.[3] The



consequence of this pathway inhibition is the induction of cell cycle arrest and apoptosis in cancer cells harboring B-Raf mutations.[3]





Click to download full resolution via product page

Caption: Raf265 inhibits the MAPK signaling pathway.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **Raf265**.

### **Biochemical Kinase Inhibition Assay (Radiometric)**

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of **Raf265** against Raf kinases.

#### Materials:

- Recombinant Raf kinase (B-Raf, C-Raf, or B-Raf V600E)
- MEK1 (kinase-dead) as a substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT
- [y-33P]ATP
- Raf265 (or other test compounds) dissolved in 100% DMSO
- Stop Reagent: 30 mM EDTA
- Wash Buffer
- Phosphocellulose filter plates
- Scintillation fluid
- Microplate reader capable of detecting radioactivity

#### Procedure:

Prepare a solution of Raf kinase and MEK1 substrate in the assay buffer.



- Dispense 15  $\mu$ L of the kinase/substrate mixture into each well of a polypropylene assay plate.
- Add 3 μL of Raf265 (at 10x the final desired concentration) or DMSO (for control wells) to the appropriate wells.
- Initiate the kinase reaction by adding 12 μL of [y-33P]ATP solution.
- Incubate the plate at room temperature for 45-60 minutes.
- Stop the reaction by adding 70 μL of the stop reagent.
- Transfer 90 μL of the reaction mixture to a pre-wetted phosphocellulose filter plate.
- Wash the filter plate six times with wash buffer using a vacuum manifold.
- Dry the filter plate completely.
- Add 100 μL of scintillation fluid to each well.
- Measure the radioactivity in each well using a microplate reader.
- Calculate the percentage of inhibition for each concentration of Raf265 and determine the IC50 value.





Click to download full resolution via product page

**Caption:** Workflow for the radiometric kinase inhibition assay.



#### Cell-Based Phospho-MEK/ERK Assay (Western Blot)

This protocol outlines the use of Western blotting to assess the inhibition of MEK and ERK phosphorylation by **Raf265** in cultured cells.

#### Materials:

- Cancer cell line of interest (e.g., A375 melanoma cells)
- Cell culture medium and supplements
- Raf265
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **Raf265** for the desired time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK.

## **Cell Proliferation Assay (MTT Assay)**

This protocol describes the use of the MTT assay to measure the anti-proliferative effects of **Raf265** on cancer cell lines.

#### Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Raf265
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO



- 96-well plates
- Microplate reader

#### Procedure:

- Seed 1 x 10<sup>4</sup> cells per well in a 96-well plate and allow them to adhere for 24 hours.
- Treat the cells with a serial dilution of **Raf265** (e.g., 0.1 to 10 μM) for 48 hours.[1]
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
- Carefully remove the medium from each well.
- Add 200 μL of DMSO to each well to dissolve the formazan crystals.[1]
- Measure the absorbance at 595 nm using a microplate reader.[1]
- Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[1]

### **Clinical Development**

**Raf265** has been evaluated in Phase I and II clinical trials for the treatment of patients with locally advanced or metastatic melanoma.[6][7][8] These studies aimed to determine the safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose of the compound.[6][7]

### Conclusion

**Raf265** is a potent dual inhibitor of Raf kinases and VEGFR2, demonstrating significant antitumor activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the inhibition of the MAPK signaling pathway and angiogenesis, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of **Raf265** and other multi-targeted kinase inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. RAF265 inhibits the growth of advanced human melanoma tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 2.3 Western blot analysis [bio-protocol.org]
- 7. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift |
  Semantic Scholar [semanticscholar.org]
- 8. RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Raf265: A Comprehensive Technical Guide to its Target Profile and Binding Sites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314548#raf265-target-profile-and-binding-sites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com